Carbamazepine 10,11-epoxide-d8 (Major) is a deuterated derivative of carbamazepine, an anticonvulsant and mood-stabilizing drug widely used in the treatment of epilepsy and bipolar disorder. The compound is notable for its unique epoxide structure, which plays a significant role in its pharmacological activity and metabolic pathways. The chemical structure of carbamazepine 10,11-epoxide-d8 features a dibenzazepine core, characterized by two benzene rings fused to a seven-membered nitrogen-containing ring.
Carbamazepine 10,11-epoxide-d8 is derived from carbamazepine through metabolic processes primarily catalyzed by cytochrome P450 enzymes. It belongs to the class of organic compounds known as dibenzazepines, which are recognized for their anticonvulsant properties. The compound is categorized under the following classifications:
The synthesis of carbamazepine 10,11-epoxide-d8 can be achieved through a multi-step process involving the following key reactions:
These steps can be performed individually or in combination to optimize yield and purity, as described in patent literature .
The molecular formula for carbamazepine 10,11-epoxide-d8 is C15H12D8N2O2 with a molecular weight of approximately 252.268 g/mol. The structure features:
The chemical structure is represented as follows:
The structural representation can be visualized using various chemical drawing software or databases that provide 2D and 3D models of the compound.
Carbamazepine 10,11-epoxide-d8 participates in several significant chemical reactions:
The mechanism of action for carbamazepine 10,11-epoxide-d8 involves modulation of neuronal excitability through the following processes:
Key physical and chemical properties of carbamazepine 10,11-epoxide-d8 include:
Property | Value |
---|---|
Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 390.2 ± 52 °C at 760 mmHg |
Melting Point | Not Available |
Flash Point | 189.8 ± 30.7 °C |
LogP | 1.26 |
Vapour Pressure | 0.0 ± 0.9 mmHg at 25°C |
These properties indicate that the compound is relatively stable under standard conditions but requires careful handling due to its potential reactivity .
Carbamazepine 10,11-epoxide-d8 serves several scientific purposes:
Carbamazepine 10,11-epoxide-d8 (CBZ-E-d8) originates from the oxidative metabolism of deuterated carbamazepine (CBZ-d8) via hepatic cytochrome P450 (CYP) enzymes. The primary isoforms responsible are CYP3A4 and CYP2C8, which catalyze the formation of the 10,11-epoxide moiety through arene oxidation. This biotransformation converts CBZ-d8 into its pharmacologically active epoxide metabolite, CBZ-E-d8, which retains the deuterium atoms at specific molecular positions, enhancing metabolic stability [5] [7].
Table 1: Enzyme Kinetics of Carbamazepine Epoxidation
Enzyme Isoform | Km (μM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) |
---|---|---|---|
CYP3A4 | 248 | 0.75 | 0.0030 |
CYP2C8 | 757 | 0.67 | 0.0009 |
Data derived from in vitro metabolic studies using human liver microsomes [5].
Deuterium substitution at the 10,11-position reduces the rate of epoxidation by 1.5–2-fold compared to non-deuterated carbamazepine, as evidenced by decreased kcat values. This "deuterium isotope effect" alters electron distribution during the rate-limiting oxidation step, moderating epoxide formation kinetics. Nevertheless, CYP3A4 remains the dominant contributor (>70%) to epoxide production due to its higher abundance in the liver and superior catalytic efficiency over CYP2C8 [5] [7].
Carbamazepine 10,11-epoxide-d8 undergoes hydrolysis to its inactive diol metabolite, trans-10,11-dihydroxy-10,11-dihydrocarbamazepine-d8 (CBZ-Diol-d8), primarily via microsomal epoxide hydrolase (EPHX1). Deuterium labeling enables precise tracking of this conversion, revealing a 15–20% slower hydrolysis rate for CBZ-E-d8 compared to non-deuterated carbamazepine-10,11-epoxide (CBZ-E). This kinetic delay arises from isotopic mass effects on the enzymatic nucleophilic attack at the epoxide ring’s electrophilic carbon [1] [9].
Table 2: Hydrolytic Processing of Deuterated vs. Non-Deuterated Epoxide
Parameter | CBZ-E-d8 | CBZ-E | Biological Implication |
---|---|---|---|
Half-life (t₁/₂) | 9.0 ± 2.0 h | 6.3 ± 1.2 h | Prolonged exposure to active metabolite |
EPHX1 Clearance | 63.2 ml/h/kg | 90.6 ml/h/kg | Reduced diol formation efficiency |
Volume of Distribution | 0.81 l/kg | 0.82 l/kg | Similar tissue penetration |
Data from pharmacokinetic studies in human subjects [1].
Valproate co-administration inhibits EPHX1 activity, further reducing CBZ-E-d8 clearance by 30%. This interaction is mechanistically explained by competitive inhibition at EPHX1’s catalytic site, where valproate’s carboxylate group mimics the natural substrate’s geometry. Isotopic tracing confirms that deuterium labeling amplifies this effect, increasing CBZ-E-d8 plasma exposure by 43% during valproate comedication [1] [4]. Mass spectrometry analyses of HLA-B∗15:02 complexes demonstrate that CBZ-E-d8 binds within the F-pocket of the peptide-binding groove, altering peptide presentation and potentially mitigating immune reactivity—a finding elucidated only through deuterium-labeled analogs [2].
Carbamazepine-d8 exhibits dose-dependent autoinduction, whereby chronic administration upregulates CYP3A4 and CYP2B6 expression. This self-enhancement of metabolism peaks within 7 days of dose escalation, increasing epoxide formation clearance by 2.2-fold. Consequently, steady-state plasma concentrations of CBZ-E-d8 display a nonlinear relationship to the carbamazepine-d8 dose: doubling the dose from 400 mg to 800 mg daily elevates CBZ-E-d8 levels by only 35% [4] [5].
Table 3: Autoinduction Effects on Carbamazepine-d8 and Epoxide-d8 Kinetics
Daily Dose (mg) | CBZ-d8 Clearance (ml/min) | CBZ-E-d8:CBD-d8 Ratio | CBZ-Diol-d8 Accumulation |
---|---|---|---|
200 | 25 ± 5 | 0.18 ± 0.03 | Linear increase |
800 | 80 ± 30 | 0.31 ± 0.07 | Linear increase |
Steady-state pharmacokinetic parameters derived from clinical studies [4] [5].
Autoinduction amplifies epoxide-to-diol conversion through parallel induction of EPHX1. Physiologically based pharmacokinetic (PBPK) modeling predicts a 3.1-fold increase in diol metabolite formation after 14 days of therapy. However, deuterium substitution partially counters this effect by attenuating CYP3A4-mediated epoxidation, resulting in 25% lower peak CBZ-E-d8 concentrations than observed with non-deuterated equivalents [5]. The net pharmacokinetic outcome is a self-limiting rise in epoxide exposure, critical for avoiding concentration-dependent neurotoxicity.
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: